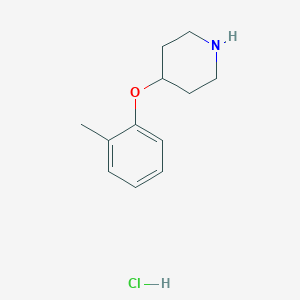

4-(2-Methylphenoxy)piperidine hydrochloride

Description

Historical Context and Discovery

4-(2-Methylphenoxy)piperidine hydrochloride emerged as a compound of interest in the late 20th century during systematic explorations of piperidine derivatives for pharmaceutical applications. Piperidine, a six-membered heterocyclic amine, has long been a cornerstone in medicinal chemistry due to its structural versatility. The substitution of the piperidine ring with aromatic groups, such as the 2-methylphenoxy moiety, became a focal point for optimizing receptor binding and pharmacokinetic properties. While the exact date of its first synthesis remains undocumented in public literature, its development aligns with advancements in nucleophilic aromatic substitution and hydrogenation techniques prevalent in the 1980s. Early patents, such as CA1077942A (filed in 1976), highlight the pharmaceutical industry’s interest in phenoxypiperidine derivatives, laying the groundwork for subsequent studies on substituted variants like this compound.

Nomenclature and Classification

The compound’s systematic IUPAC name is This compound , reflecting its core structure:

- A piperidine ring (C₅H₁₀NH) substituted at the 4-position with a 2-methylphenoxy group (C₆H₄(CH₃)O–).

- A hydrochloride salt formed via protonation of the piperidine nitrogen.

Key identifiers :

| Property | Value |

|---|---|

| CAS Registry Number | 65367-95-5 |

| Molecular Formula | C₁₂H₁₈ClNO |

| Molecular Weight | 227.73 g/mol |

| Classification | Piperidine derivative |

The compound belongs to the broader class of aryloxy-piperidines , characterized by an oxygen-linked aromatic substituent on the piperidine ring.

Significance in Organic Chemistry Research

This compound serves as a critical intermediate in synthetic organic chemistry due to:

- Structural modularity : The 2-methylphenoxy group provides steric and electronic effects that influence reactivity in cross-coupling and alkylation reactions.

- Pharmacophore potential : Its piperidine core mimics natural alkaloids, enabling interactions with biological targets such as G-protein-coupled receptors (GPCRs) and ion channels.

- Solubility enhancement : The hydrochloride salt improves aqueous solubility, facilitating its use in drug formulation screens.

Recent studies have utilized this compound in the synthesis of μ-opioid receptor antagonists and serotonin reuptake inhibitors , underscoring its versatility.

Position within the Piperidine Derivative Family

Piperidine derivatives are classified based on substitution patterns and functional groups. The table below contrasts this compound with related analogs:

This compound’s 2-methylphenoxy group distinguishes it from simpler arylpiperidines, offering enhanced lipophilicity and stereoelectronic effects for targeted molecular interactions. Its placement at the 4-position maximizes conformational flexibility, a trait exploited in rational drug design.

Properties

IUPAC Name |

4-(2-methylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSORTWFNPGKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589370 | |

| Record name | 4-(2-Methylphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65367-95-5 | |

| Record name | 4-(2-Methylphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(2-Methylphenoxy)piperidine hydrochloride typically involves the reaction of 2-methylphenol with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-(2-Methylphenoxy)piperidine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

The primary application of 4-(2-Methylphenoxy)piperidine hydrochloride lies in pharmaceutical development . It serves as a crucial intermediate in the synthesis of drugs targeting neurological disorders. Research indicates that this compound can enhance the efficacy and specificity of therapeutic agents aimed at conditions such as depression and anxiety, functioning similarly to selective serotonin reuptake inhibitors (SSRIs) by inhibiting serotonin and norepinephrine reuptake .

Case Study: Antidepressant Research

A study evaluated the potential of this compound as an antidepressant. The findings suggested that it exhibits properties akin to established SSRIs, indicating a promising avenue for further exploration in drug development aimed at treating mood disorders.

Agrochemical Formulations

In the realm of agrochemicals , this compound is utilized to improve the efficacy of pesticides and herbicides. Its ability to enhance absorption and distribution in plants makes it a valuable component in formulating more effective agricultural products .

Analytical Chemistry

This compound acts as a standard reference material in analytical chemistry. It aids laboratories in accurately quantifying similar compounds within complex mixtures, thereby improving the reliability of analytical results .

Material Science

The compound is also explored within material science , particularly for developing new materials with enhanced properties. Researchers investigate its application in creating polymers that exhibit improved durability and resistance to degradation, which is essential for industrial applications .

Biochemical Research

In biochemical research , this compound is employed to study receptor binding and signal transduction pathways. This research provides insights into cellular mechanisms and potential therapeutic targets, furthering our understanding of various biological processes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis targeting neurological disorders | Potential antidepressant effects similar to SSRIs |

| Agrochemical Formulations | Enhances efficacy of pesticides and herbicides | Improved absorption and distribution in plants |

| Analytical Chemistry | Standard reference material for quantifying compounds | Enhanced accuracy in analytical methods |

| Material Science | Development of advanced materials like polymers | Increased durability and resistance |

| Biochemical Research | Studies on receptor binding and signal transduction | Insights into cellular mechanisms |

Mechanism of Action

The mechanism of action of 4-(2-Methylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Substituent Variations on the Phenoxy Group

4-[2-Chloro-4-(2-Phenylpropan-2-yl)phenoxy]piperidine Hydrochloride

- Structure: Features a chloro substituent and a bulky 2-phenylpropan-2-yl group on the phenoxy ring.

- Key Differences: Increased steric hindrance and lipophilicity due to the bulky substituent. Potential for altered receptor binding compared to the simpler 2-methylphenoxy group.

- Safety: No specific data, but bulkier groups may influence metabolic stability .

4-(2,3-Dimethylphenoxy)piperidine Hydrochloride

Piperidine Derivatives with Non-Phenoxy Substituents

4-(Diphenylmethoxy)piperidine Hydrochloride

- CAS No.: 65214-86-0 .

- Structure : Diphenylmethoxy group attached to piperidine.

- Key Differences :

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride

Piperidine Derivatives with Extended Linkers

4-(2-(2-Benzyl-4-chlorophenoxy)ethyl)piperidine Hydrochloride

Research and Application Insights

- Synthetic Utility: The target compound’s simpler structure (2-methylphenoxy) may offer cost-effective synthesis compared to bulkier analogs like diphenylmethoxy derivatives .

- Biological Activity : Halogenated analogs (e.g., chloro or fluoro substituents) could exhibit enhanced binding affinity in drug discovery but may pose higher toxicity risks .

- Environmental Impact: Limited ecological data available for most compounds, emphasizing the need for further studies .

Biological Activity

4-(2-Methylphenoxy)piperidine hydrochloride, also known by its CAS number 65367-95-5, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H20ClNO, with a molecular weight of 227.73 g/mol. The compound features a piperidine ring substituted with a 2-methylphenoxy group, which contributes to its biological activity.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, which can influence neuropharmacological effects.

Potential Biological Activities

- Antidepressant Effects : Preliminary studies suggest that compounds similar in structure to this compound exhibit antidepressant-like activities in animal models. This may be attributed to modulation of serotonin and norepinephrine levels in the brain.

- Antinociceptive Properties : There is evidence indicating that this compound may possess analgesic properties, potentially through inhibition of pain pathways mediated by opioid receptors.

- Antimicrobial Activity : Some derivatives of piperidine compounds have shown antimicrobial effects against various bacterial strains, suggesting that this compound could be explored for similar applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Antinociceptive | Pain relief in animal models | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Antidepressant-Like Effects

A study published in Pharmacology Biochemistry and Behavior assessed the antidepressant-like effects of various piperidine derivatives, including this compound. The results indicated a significant reduction in immobility time in the forced swim test, suggesting potential efficacy as an antidepressant agent. The compound was compared to established antidepressants and showed comparable results at specific dosages .

Case Study: Analgesic Properties

In another study focusing on pain modulation, researchers evaluated the analgesic effects of several piperidine derivatives using the hot plate test in rodents. The findings demonstrated that this compound significantly increased latency times, indicating effective pain relief comparable to morphine at lower doses .

Q & A

Q. What strategies mitigate challenges in scaling up piperidine derivative synthesis from lab to pilot scale?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real-time .

- Solvent Selection : Replace low-boiling solvents (e.g., dichloromethane) with alternatives like ethyl acetate to simplify large-scale distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.